(R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.:
Cat. No.: VC20369105
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (1R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C12H17NO2/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3/t10-/m1/s1 |
| Standard InChI Key | DYZOFLWNJVIOHA-SNVBAGLBSA-N |
| Isomeric SMILES | COC1=C(C=C2[C@@H](CCCC2=C1)N)OC |
| Canonical SMILES | COC1=C(C=C2C(CCCC2=C1)N)OC |
Introduction
(R)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the Chemical Abstracts Service (CAS) number 21850-52-2. It is classified as a specialty chemical and is recognized for its unique structural properties and potential applications in scientific research. This compound features a tetrahydronaphthalene core substituted with methoxy groups at positions 6 and 7 and an amine functional group at position 1. The hydrochloride salt enhances its solubility and stability for experimental use.
Synthesis
The synthesis of (R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves several key steps:
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Starting Materials:
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A naphthalene derivative is used as the precursor.
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Methoxy groups are introduced via methylation reactions.
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Reaction Conditions:
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Controlled temperature and solvent selection are critical for achieving high yield.
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Hydrogenation is employed to reduce the aromatic ring to a tetrahydronaphthalene structure.
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Purification:
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The product is purified using recrystallization or chromatography techniques.
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Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity.
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Applications
This compound has diverse potential applications in scientific research due to its chemical structure and reactivity:
Synthetic Chemistry
Its functional groups allow it to participate in various organic reactions:
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Nucleophilic substitution
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Reductive amination
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Cross-coupling reactions
Material Science
The methoxy-substituted naphthalene core offers potential utility in designing specialty materials or as intermediates in the synthesis of complex molecules.
Handling and Safety
Proper handling of (R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is essential due to its reactive nature:
| Parameter | Guidelines |
|---|---|
| Storage Conditions | Store in a cool, dry place away from light and moisture |
| Personal Protective Equipment (PPE) | Gloves, goggles, and lab coat recommended during handling |
| Hazards | May cause irritation upon contact with skin or eyes; ensure proper ventilation |
Future Directions
Further research into this compound could focus on:
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Biological assays to identify potential pharmacological effects.
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Mechanistic studies to explore its reactivity under varied conditions.
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Applications in material science for developing advanced functional materials.
This detailed analysis highlights the importance of (R)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in both academic and industrial settings due to its unique structural features and versatile applications.
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